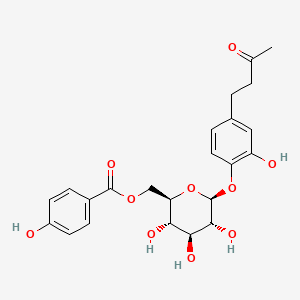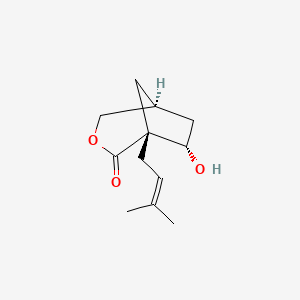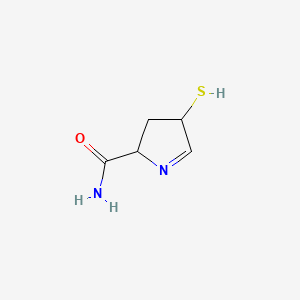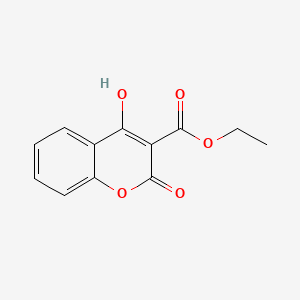
Salviaplebeiaside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salviaplebeiaside is a phenolic substance that can be isolated from the aerial part of Vitex negundo var. cannabifolia . It is a part of the Phenols and Polyphenols classification . The plant from which it is derived, Salvia plebeia, is an annual or biennial herb native to a wide region of Asia .
Molecular Structure Analysis
Salviaplebeiaside has a molecular weight of 462.45 and its formula is C23H26O10 . The SMILES representation of its structure isO=C(C1=CC=C(C=C1)O)OCC@HO)O)O[C@H]2OC3=C(C=C(C=C3)CCC(C)=O)O .
Wissenschaftliche Forschungsanwendungen
Anticoagulant and Fibrinolytic Properties : Salvianolic acid B, derived from Salviae miltiorrhiza, significantly modulates the hemostasis properties of human umbilical vein endothelial cells. It enhances the fibrinolytic and anticoagulant potential by regulating gene expression related to tissue-type plasminogen activator and plasminogen activator inhibitor ((Shi et al., 2007)).
Neuroprotective and Antidepressant Effects : Salvia divinorum is known for its intense, short-acting hallucinogenic properties. The effects of Salvia divinorum, as observed in YouTube videos, suggest its potential impact on the central nervous system and possible therapeutic applications in treating mood disorders and mental health conditions ((Lange et al., 2010)).
Antidiabetic Potential : Salvia miltiorrhiza exhibits anti-diabetic activities, potentially due to the regulation of various signaling pathways and modulation of different biomolecular processes. This suggests its potential as a therapeutic agent in diabetes management ((Jia et al., 2019)).
Anti-Inflammatory Activities : Sesquiterpenoids isolated from Salvia plebeia demonstrate significant anti-inflammatory activities. These compounds inhibit pro-inflammatory mediators through the modulation of NF-κB and Erk1/2 signaling pathways, highlighting their potential in treating inflammatory diseases ((Zou et al., 2018)).
Memory and Cognitive Enhancement : An extract of Salvia (sage) with anticholinesterase properties improves memory and attention in healthy older volunteers. This aligns with the traditional use of sage in enhancing cognitive function ((Scholey et al., 2008)).
Anticancer Properties : The anticancer properties of Salvia miltiorrhiza Bunge (Danshen) have been systematically reviewed, highlighting its potential in cancer therapy. The bioactive compounds isolated from Danshen, especially tanshinones, show potent anticancer activities both in vitro and in vivo ((Chen et al., 2014)).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Salviaplebeiaside could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its potential therapeutic uses, given its presence in the medicinal plant Vitex negundo var. cannabifolia . Further studies could also explore the changes in chemical components in different organs of S. plebeia during different growth and harvest stages .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3/t18-,19-,20+,21-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIIZGFEDJBZCG-ZFVIQDPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)